Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor that selectively targets the kinase activity of extracellular signal-regulated kinases 1/2 (ERK1/2). This compound is being investigated for its potential in cancer treatment by targeting the RAS/RAF/MEK/ERK signaling pathway, often dysregulated in cancer cells.
BMS-695735 (10)
Compound Description: BMS-695735 (10) is a benzimidazole-based, orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It exhibits improved pharmacokinetic properties compared to its predecessor, BMS-536924 (1), and demonstrates broad-spectrum in vivo antitumor activity.
Perampanel (6)
Compound Description:Perampanel (6), a 1,3,5-triaryl-1H-pyridin-2-one derivative, acts as a noncompetitive antagonist of AMPA-type ionotropic glutamate receptors. This compound shows potent activity in both in vitro and in vivo models, inhibiting AMPA-induced Ca2+ influx and seizures, respectively. It is currently under regulatory review for the treatment of partial-onset seizures associated with epilepsy.
MK-8033 (11r)
Compound Description:MK-8033 (11r) is a 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one derivative that acts as a dual inhibitor of the c-Met and Ron receptor tyrosine kinases. This compound exhibits preferential binding to the activated conformation of c-Met, a characteristic that could be advantageous in cancer treatment by minimizing off-target effects. MK-8033 demonstrates potent antitumor activity in a c-Met amplified tumor xenograft model.
ASTX660 (27)
Compound Description:ASTX660 (27) is a nonpeptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting cIAP1 and XIAP. Derived from a fragment-based drug discovery approach and optimized for metabolic stability and cardiac safety, this compound exhibits a balanced cIAP-XIAP profile and is currently undergoing phase 1/2 clinical trials (NCT02503423) as a potential anticancer agent.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.